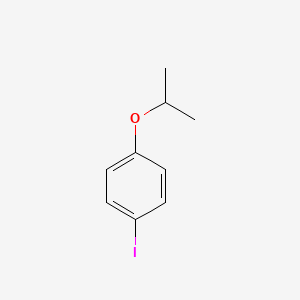
1-Iodo-4-(propan-2-yloxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-4-(propan-2-yloxy)benzene is an organic compound with the chemical formula C9H11IO. It has a molecular weight of 262.09 . The IUPAC name for this compound is 1-iodo-4-isopropoxybenzene .
Molecular Structure Analysis
The InChI code for 1-Iodo-4-(propan-2-yloxy)benzene is 1S/C9H11IO/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 1-Iodo-4-(propan-2-yloxy)benzene, focusing on six unique fields:
Organic Synthesis
1-Iodo-4-(propan-2-yloxy)benzene: is widely used as a building block in organic synthesis. Its iodo group makes it a versatile intermediate for various coupling reactions, such as Suzuki-Miyaura and Heck reactions. These reactions are crucial for forming carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Pharmaceutical Research
In pharmaceutical research, 1-Iodo-4-(propan-2-yloxy)benzene serves as a precursor for the synthesis of bioactive compounds. Its structure allows for the introduction of various functional groups, facilitating the development of new drugs and therapeutic agents. Researchers often use it to create molecules with potential anti-cancer, anti-inflammatory, or antimicrobial properties .
Material Science
This compound is also significant in material science, particularly in the development of organic electronic materials. Its ability to participate in cross-coupling reactions makes it useful for synthesizing polymers and small molecules used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). These materials are essential for advancing flexible and lightweight electronic devices .
Agrochemical Development
In agrochemical research, 1-Iodo-4-(propan-2-yloxy)benzene is utilized to synthesize novel pesticides and herbicides. Its chemical properties allow for the creation of compounds that can effectively target specific pests or weeds, improving crop protection and yield. This application is crucial for sustainable agriculture and food security .
Safety and Hazards
properties
IUPAC Name |
1-iodo-4-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULYQBMKXDZCNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodo-4-(propan-2-yloxy)benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

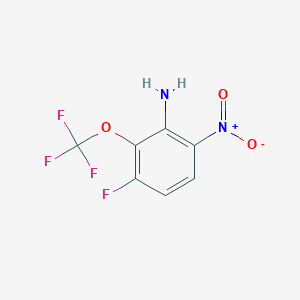
![3-[(4-fluorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2369337.png)
![N-(4-fluorophenyl)-3-(4-fluorophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2369338.png)
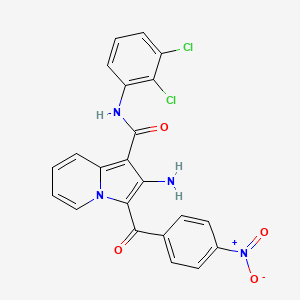
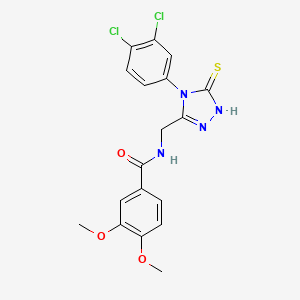
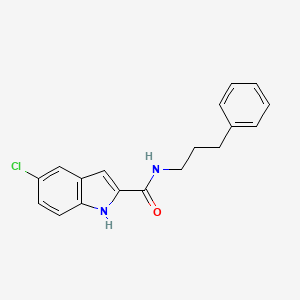
![N-(3-fluoro-4-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2369345.png)
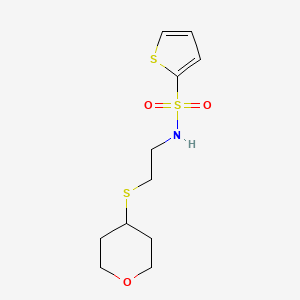
![(3Z)-3-{[(4-acetylphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2369347.png)
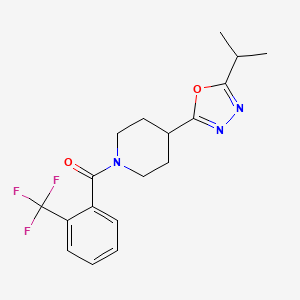
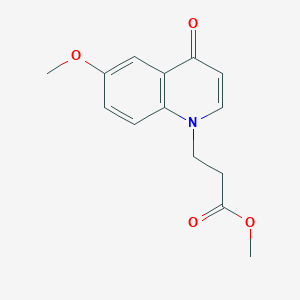
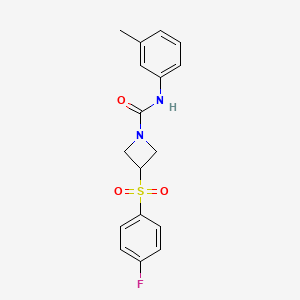
![2-[(2-ethylphenyl)amino]-5-oxo-N-(thien-2-ylmethyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2369355.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide](/img/structure/B2369359.png)